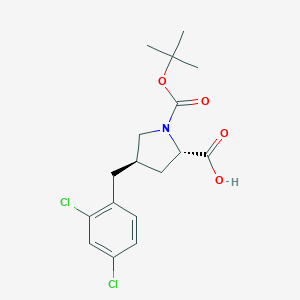
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would typically involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. It would also look at the yield and purity of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound, including its stereochemistry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity. It could also involve mechanistic studies to understand how these reactions occur.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties.Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Removal
Sorption and Treatment of Phenoxy Herbicides
Research has detailed the environmental persistence of phenoxy herbicides, including those with dichlorobenzyl groups, and their sorption to soils and organic matter. Effective removal of such compounds from wastewater produced by the pesticide industry has been achieved through biological and carbon filtration processes, emphasizing the importance of understanding compound interactions with environmental matrices for remediation efforts (Werner et al., 2012); (Goodwin et al., 2018).
Chemical Structure and Bioactivity
Functionality in Drug Development
The pyrrolidine ring, a feature in the compound's structure, is widely utilized in medicinal chemistry for developing treatments for various diseases due to its ability to occupy pharmacophore space efficiently and contribute to stereochemistry. The review of bioactive molecules with target selectivity highlighted the significance of pyrrolidine derivatives in the design of novel therapeutic agents, suggesting potential research applications of the compound in drug discovery (Petri et al., 2021).
Environmental and Biological Effects
Toxicity and Environmental Impact
The toxicity and environmental impact of related compounds, such as 2,4-D and its derivatives, have been extensively studied, providing insights into the ecological and health risks associated with chemical exposure. Such research underscores the importance of understanding the biological activities of chemicals, including potential new compounds like "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid," to assess their safety and environmental implications (Zuanazzi et al., 2020).
Safety And Hazards
This would involve identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It would also involve recommending appropriate safety precautions.
Zukünftige Richtungen
This would involve identifying areas for further research, such as potential applications of the compound, or ways to improve its synthesis or properties.
I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions, feel free to ask!
Eigenschaften
IUPAC Name |
(2S,4R)-4-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO4/c1-17(2,3)24-16(23)20-9-10(7-14(20)15(21)22)6-11-4-5-12(18)8-13(11)19/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,21,22)/t10-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGWQSBSONFKO-YGRLFVJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376034 |
Source


|
| Record name | Boc-(R)-gamma-(2,4-dichloro-benzyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959582-83-3 |
Source


|
| Record name | Boc-(R)-gamma-(2,4-dichloro-benzyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)


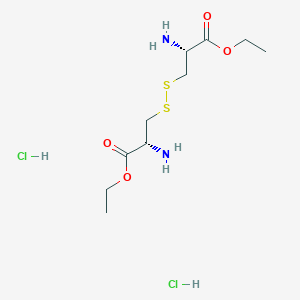
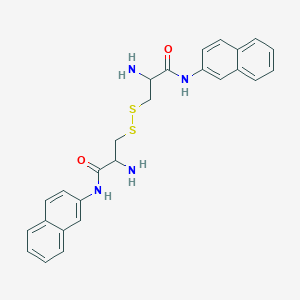
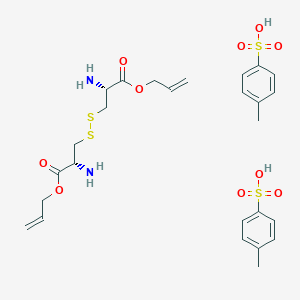
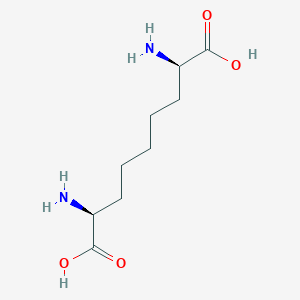
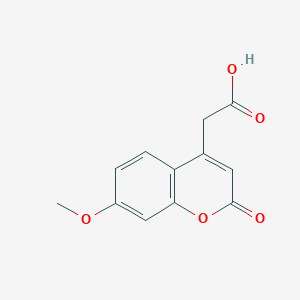
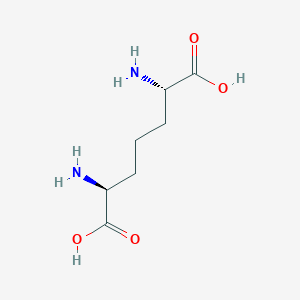
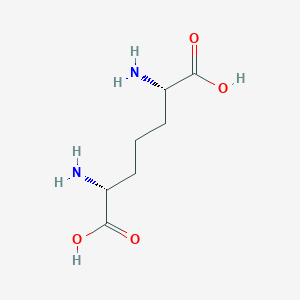
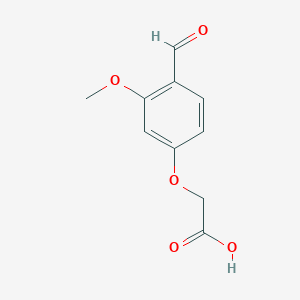
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)